4-(benzyloxy)-N'-[(E)-(2-hydroxy-5-methoxy-3-nitrophenyl)methylidene]benzohydrazide
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Overview
Description
4-(benzyloxy)-N’-[(E)-(2-hydroxy-5-methoxy-3-nitrophenyl)methylidene]benzohydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzyloxy group, a methoxy group, and a nitrophenyl group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzyloxy)-N’-[(E)-(2-hydroxy-5-methoxy-3-nitrophenyl)methylidene]benzohydrazide typically involves the condensation of 4-(benzyloxy)benzohydrazide with 2-hydroxy-5-methoxy-3-nitrobenzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group.
Substitution: The methoxy and benzyloxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Amino-substituted derivatives.
Substitution: Various substituted benzohydrazides depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 4-(benzyloxy)-N’-[(E)-(2-hydroxy-5-methoxy-3-nitrophenyl)methylidene]benzohydrazide is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The presence of functional groups such as the nitro and methoxy groups may play a role in its activity by facilitating interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-(benzyloxy)benzaldehyde
- 4-(benzyloxy)benzonitrile
- 4-(benzyloxy)-2-methoxybenzaldehyde
Uniqueness
4-(benzyloxy)-N’-[(E)-(2-hydroxy-5-methoxy-3-nitrophenyl)methylidene]benzohydrazide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both benzyloxy and nitrophenyl groups allows for diverse chemical reactivity and potential biological activity, setting it apart from similar compounds.
Properties
Molecular Formula |
C22H19N3O6 |
---|---|
Molecular Weight |
421.4 g/mol |
IUPAC Name |
N-[(E)-(2-hydroxy-5-methoxy-3-nitrophenyl)methylideneamino]-4-phenylmethoxybenzamide |
InChI |
InChI=1S/C22H19N3O6/c1-30-19-11-17(21(26)20(12-19)25(28)29)13-23-24-22(27)16-7-9-18(10-8-16)31-14-15-5-3-2-4-6-15/h2-13,26H,14H2,1H3,(H,24,27)/b23-13+ |
InChI Key |
AZCHPBNFQGIFND-YDZHTSKRSA-N |
Isomeric SMILES |
COC1=CC(=C(C(=C1)[N+](=O)[O-])O)/C=N/NC(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Canonical SMILES |
COC1=CC(=C(C(=C1)[N+](=O)[O-])O)C=NNC(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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